Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This specific compound features a bromophenyl group at the 2-position and a carboxylate ester group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate typically involves the reaction of 2-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: The bromophenyl group can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Oxidation and Reduction: Modified pyrimidine derivatives with altered oxidation states.
Scientific Research Applications
Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory compounds.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is used in the design of probes for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and blocking their activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and transcription factors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate
- 2-Bromo-5-methylpyridine
Uniqueness
Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group allows for versatile modifications through cross-coupling reactions, while the pyrimidine core provides a scaffold for various pharmacological activities.
Biological Activity
Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, underlying mechanisms, and relevant research findings.
- Molecular Formula : C12H10BrN3O2
- Molecular Weight : Approximately 308.135 g/mol
- Structure : The compound features a pyrimidine ring substituted with a bromophenyl group and a carboxylate ester.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily:
- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial effects against various bacterial strains.
- Anticancer Activity : Investigations into its anticancer properties are ongoing, with initial findings indicating potential efficacy against certain cancer cell lines.
The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl group may enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions that modulate biological pathways relevant to disease processes .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound reported promising results. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Klebsiella pneumoniae | 20 |
These findings suggest that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, when tested on HeLa (cervical cancer) cells, the compound showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity. Further investigations are required to elucidate the precise mechanisms by which this compound induces apoptosis in cancer cells .
Comparative Analysis with Related Compounds
This compound can be compared with other similar compounds based on structural features and biological activities:
Compound Name | Unique Features | Antimicrobial Activity (MIC) |
---|---|---|
Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate | Different bromine position may affect activity | 20 µg/mL |
Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate | Enhanced metabolic stability due to amino group | 15 µg/mL |
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | Fluorine substitution may improve efficacy | Not yet tested |
This comparative analysis highlights how variations in substituents influence both reactivity and biological activity, making these compounds valuable for medicinal chemistry applications .
Properties
CAS No. |
1263062-29-8 |
---|---|
Molecular Formula |
C12H9BrN2O2 |
Molecular Weight |
293.12 g/mol |
IUPAC Name |
methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)8-6-14-11(15-7-8)9-4-2-3-5-10(9)13/h2-7H,1H3 |
InChI Key |
RSBFWQDQPRHBNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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